Fmoc-Glu(AspG3)-OH
Description
Significance of Fmoc Chemistry in Modern Peptide Synthesis
The development of the Fmoc protecting group and its integration into SPPS represents a major advancement in peptide synthesis. lgcstandards.comresearchgate.netpeptide-li.com Fmoc chemistry offers a mild and efficient method for protecting the α-amino group of amino acids. americanpeptidesociety.org The Fmoc group is stable under a variety of reaction conditions but can be readily removed with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). lgcstandards.comamericanpeptidesociety.org This orthogonality allows for the selective deprotection of the α-amino group without disturbing acid-labile side-chain protecting groups, a crucial aspect for the synthesis of long and complex peptides. researchgate.netpeptide-li.comamericanpeptidesociety.org
The benefits of Fmoc chemistry are numerous, contributing to its widespread adoption:
Mild Deprotection Conditions: The use of a mild base for deprotection minimizes the risk of peptide degradation. americanpeptidesociety.org
High Efficiency: Fmoc chemistry allows for rapid and efficient peptide synthesis. researchgate.netpeptide-li.compublish.csiro.au
Versatility: It is compatible with a wide range of amino acids and solid supports. lgcstandards.com
Automation: The methodology is well-suited for automated peptide synthesizers, which has significantly increased the throughput of peptide production. wikipedia.orgamericanpeptidesociety.org
Monitoring: The fluorenyl group of the Fmoc moiety has a strong UV absorbance, which allows for real-time monitoring of the coupling and deprotection steps. publish.csiro.au
Evolution of Protecting Group Strategies in Peptide Chemistry
The field of peptide synthesis has seen a continuous evolution of protecting group strategies. researchgate.netpeptide-li.com Early methods in solution-phase synthesis gave way to the revolutionary concept of solid-phase peptide synthesis (SPPS), introduced by R.B. Merrifield in the 1960s. lgcstandards.comresearchgate.netpeptide-li.comresearchgate.net This approach, where the growing peptide chain is anchored to an insoluble resin, simplifies the purification process by allowing reagents and byproducts to be washed away. lgcstandards.comrsc.org
The first major SPPS strategy was based on the tert-butyloxycarbonyl (Boc) protecting group for the α-amino group. americanpeptidesociety.org The Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while more acid-labile protecting groups are used for the side chains. americanpeptidesociety.orgnih.gov
In the late 1970s, Fmoc chemistry was introduced as an alternative strategy. lgcstandards.comnih.gov Developed by Eric Atherton and Bob Sheppard, this method utilizes the base-labile Fmoc group for Nα-protection in conjunction with acid-labile side-chain protecting groups. lgcstandards.com This "orthogonal" protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions, provides greater flexibility and control over the synthesis process. rsc.org While Boc chemistry is still used in certain applications, the milder conditions of the Fmoc strategy have led to its predominance in modern peptide synthesis. americanpeptidesociety.org
Contextualization of Fmoc-Glu(AspG3)-OH within Modified Amino Acid Building Blocks
This compound is a prime example of a modified amino acid building block designed for specific applications in advanced peptide synthesis. Standard amino acid derivatives consist of an Fmoc-protected α-amino group and, if necessary, a protecting group on the side chain. apexbt.comiris-biotech.de However, the synthesis of peptides with unique structural or functional properties often requires the incorporation of non-standard or modified amino acids. sigmaaldrich.com
This compound is a complex derivative where the side chain of glutamic acid is modified with a triglycine (B1329560) (G3) spacer linked to an aspartic acid residue. This intricate structure is not a naturally occurring amino acid but a synthetic construct designed to introduce specific functionalities into a peptide sequence. The presence of multiple reactive groups and a flexible spacer makes it a valuable tool for applications such as conformational engineering, drug delivery, and the creation of enzyme mimetics. vulcanchem.com
The synthesis of such modified building blocks often involves multi-step procedures before their incorporation into a peptide chain via standard Fmoc-SPPS protocols. vulcanchem.com The use of these specialized derivatives highlights the sophistication and versatility of modern peptide chemistry, enabling the creation of novel biomaterials and therapeutic agents. rsc.org
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C80H118N8O27 | vulcanchem.com |
| Molecular Weight | 1623.853 g/mol | vulcanchem.com |
| Structure | Highly branched with 52 rotatable bonds | vulcanchem.com |
| Hydrophobicity (XLogP3-AA) | 5.2 | vulcanchem.com |
| Hydrogen Bond Donors | 9 | vulcanchem.com |
| Hydrogen Bond Acceptors | 27 | vulcanchem.com |
Related Fmoc-Protected Amino Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications |
| Fmoc-Glu(OtBu)-OH | C24H27NO6 | 425.47 | Standard SPPS, ligand synthesis, linker for drug conjugates. sigmaaldrich.comlabmartgh.com |
| Fmoc-Glu-OH | C20H19NO6 | 369.37 | Standard SPPS. nih.gov |
| Fmoc-Asp(OtBu)-OH | C23H25NO6 | 411.45 | Standard SPPS. apexbt.com |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-5-[[(2S)-1-[[(2S)-4-[[1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobutan-2-yl]amino]-1-[[(2S)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[4-[[1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobutan-2-yl]amino]-1-[[(2S)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H118N8O27/c1-73(2,3)108-60(93)38-52(68(102)112-77(13,14)15)83-58(91)36-50(65(98)86-54(70(104)114-79(19,20)21)40-62(95)110-75(7,8)9)82-57(90)35-49(81-56(89)34-33-48(67(100)101)88-72(106)107-42-47-45-31-27-25-29-43(45)44-30-26-28-32-46(44)47)64(97)85-51(66(99)87-55(71(105)115-80(22,23)24)41-63(96)111-76(10,11)12)37-59(92)84-53(69(103)113-78(16,17)18)39-61(94)109-74(4,5)6/h25-32,47-55H,33-42H2,1-24H3,(H,81,89)(H,82,90)(H,83,91)(H,84,92)(H,85,97)(H,86,98)(H,87,99)(H,88,106)(H,100,101)/t48-,49-,50?,51-,52?,53?,54-,55-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIWTRCSQCJVJZ-PKBBHHQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)NC(=O)CC(C(=O)NC(CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)CC(C(=O)NC(CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)NC(CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)NC(=O)[C@H](CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)[C@H](CC(=O)NC(CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H118N8O27 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1623.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies for Fmoc Glu Aspg3 Oh and Analogous Glutamic Acid Derivatives
Strategies for Nα-Fmoc Protection
The protection of the α-amino group is a critical first step in the synthesis of amino acid building blocks for peptide synthesis. nih.gov The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino terminus in solid-phase peptide synthesis (SPPS). iris-biotech.dethermofisher.comjpt.com This preference is due to its base-lability, allowing for its removal under mild conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), which does not affect the acid-labile protecting groups often used for amino acid side chains. iris-biotech.dethermofisher.com
The introduction of the Fmoc group to the α-amino group of glutamic acid can be achieved through various methods. nih.gov One common approach involves the use of Fmoc-N-hydroxysuccinimide (Fmoc-OSu) or Fmoc-chloride. nih.gov However, side reactions can occur, such as the formation of Fmoc-β-Ala-OH or dipeptides, which can compromise the purity of the final product. nih.gov To minimize these side reactions and prevent oligomerization, the carboxylic acid groups of glutamic acid must be protected prior to or during the Fmoc protection step. nih.gov One-pot protocols have been developed to convert N-benzyloxycarbonyl (Cbz)-protected amino acid esters directly to their N-Fmoc protected counterparts with high yields and stereoselectivity. d-nb.info
The Fmoc group's stability under acidic conditions and its selective removal with a base make it orthogonal to many side-chain protecting groups, a key principle in modern peptide synthesis. iris-biotech.defiveable.me This orthogonality ensures that the α-amino group can be selectively deprotected for peptide bond formation without prematurely removing the side-chain protecting groups. peptide.combiosynth.com
Functionalization and Derivatization of the Glutamic Acid Side Chain
The γ-carboxyl group of glutamic acid provides a versatile handle for a wide range of chemical modifications, allowing for the introduction of diverse functional moieties. nih.govshu.edu This functionalization is crucial for creating glutamic acid derivatives with unique properties or for their use as linkers to attach other molecules, such as in the case of Fmoc-Glu(AspG3)-OH. vulcanchem.com
Direct Incorporation of Complex Moieties (e.g., AspG3) via Side-Chain Linkage
Instead of a stepwise on-resin modification, an alternative and often more efficient strategy is the pre-synthesis of a complex glutamic acid building block, such as this compound, which is then incorporated directly into the peptide chain during SPPS. nih.gov This approach is particularly advantageous when the side-chain moiety is large or its stepwise synthesis on the resin is inefficient or prone to side reactions.
The synthesis of this compound itself involves several steps. A glutamic acid derivative with an orthogonally protected γ-carboxyl group is required. This protected carboxyl group is then deprotected and coupled with the pre-formed AspG3 moiety (a triglycine (B1329560) spacer linked to an aspartic acid residue). The AspG3 moiety would also need to be appropriately protected, for example, with tBu groups on the aspartic acid side chain, which can be removed during the final cleavage of the peptide from the resin. vulcanchem.com
Another example of direct incorporation involves the synthesis of a glutamic acid-based traceless linker, Fmoc-Glu(AlHx)-OH, which can be directly used in standard Fmoc-SPPS. nih.gov This demonstrates the power of synthesizing a fully elaborated building block for streamlined incorporation into a peptide sequence. Similarly, the synthesis of peptides with oligo-glutamic acid side chains was more successfully achieved by pre-assembling the protected oligo-Glu building blocks rather than attempting a stepwise elongation on the resin. nih.gov
Advanced Peptide Coupling Reagents and Techniques for Building Block Synthesis
The formation of the amide bond between the carboxylic acid of one amino acid and the amine of another is the fundamental reaction in peptide synthesis. bachem.com The carboxylic acid must be activated by a coupling reagent to facilitate this reaction. bachem.comuniurb.it The choice of coupling reagent is critical, especially when dealing with complex and sterically hindered building blocks like modified glutamic acid derivatives, to ensure high coupling efficiency and minimize side reactions. peptide.comuni-kiel.de
Modern peptide synthesis employs a variety of advanced coupling reagents, which can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. jpt.compeptide.comglobalresearchonline.net
Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are classic coupling reagents. bachem.compeptide.com They are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues (e.g., HOAt, Oxyma Pure) to suppress racemization and improve reaction rates. bachem.compeptide.comuni-kiel.de
Phosphonium salts , like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are highly efficient and lead to minimal racemization. peptide.com However, BOP produces a carcinogenic byproduct. peptide.com
Uronium/Aminium salts , such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), are among the most popular and effective coupling reagents used today. bachem.compeptide.com They provide rapid and clean coupling reactions with low levels of racemization. peptide.com
Table 2: Common Peptide Coupling Reagents
| Reagent Class | Examples | Key Characteristics |
|---|---|---|
| Carbodiimides | DCC, DIC | Cost-effective; often used with additives to suppress racemization. |
| Phosphonium Salts | BOP, PyBOP | High coupling efficiency; low racemization; BOP has toxic byproduct. |
| Uronium/Aminium Salts | HBTU, TBTU, HATU | Very efficient; rapid coupling; low racemization; widely used in SPPS. |
Minimization of Racemization during Coupling Reactions
Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a major side reaction in peptide synthesis. uni-kiel.deglobalresearchonline.net It is particularly a concern for most amino acids (except glycine (B1666218), which is achiral, and proline) during the activation of their carboxyl group for coupling. bachem.com Urethane-protected amino acids, such as Fmoc-amino acids, are generally resistant to racemization. bachem.com However, certain amino acids like cysteine and histidine are more prone to racemization. nih.govnih.gov
Several strategies are employed to minimize racemization:
Use of Additives: The addition of reagents like HOBt, HOAt, or Oxyma Pure to carbodiimide-mediated couplings is a standard practice to suppress racemization. bachem.compeptide.comuni-kiel.de These additives react with the activated amino acid to form an active ester intermediate that is less prone to racemization. peptide.com
Choice of Coupling Reagent: Onium-type reagents (phosphonium and uronium/aminium salts) are generally preferred as they lead to lower levels of racemization compared to carbodiimides alone. peptide.comuni-kiel.de
Control of Reaction Conditions:
Base: The presence of a base is often required for couplings with onium salts. bachem.com Using a hindered or weaker base, such as N,N-diisopropylethylamine (DIPEA) or collidine, can help minimize racemization. bachem.comnih.gov
Temperature: Lowering the reaction temperature can reduce the rate of racemization. nih.gov This is particularly relevant in microwave-enhanced peptide synthesis, where elevated temperatures can increase the risk of racemization for sensitive amino acids. nih.gov
Pre-activation Time: Minimizing the time the amino acid remains in its highly activated state before coupling can also reduce the extent of racemization.
By carefully selecting the coupling reagents, additives, and reaction conditions, the synthesis of complex glutamic acid derivatives like this compound and their incorporation into peptides can be achieved with high fidelity and optical purity.
Process Optimization and Scalability in Modified Amino Acid Building Block Synthesis
The successful laboratory-scale synthesis of a complex building block like this compound is the first step. For this compound to be useful in larger-scale peptide manufacturing, its own synthesis must be optimized for efficiency, cost-effectiveness, and scalability. asischem.com This involves developing robust and reproducible synthetic routes that can be transferred from laboratory-scale (milligrams to grams) to kilo-lab or plant-scale production (kilograms). asischem.comtemple.edu
Route Scouting and Process Development: Process optimization for a modified amino acid like this compound would involve several key strategies. A primary goal is to shorten the synthesis procedure, which can be achieved by designing more convergent synthetic routes or developing one-pot processes. asischem.comacs.org For instance, the synthesis of some Fmoc-protected amino acids has been successfully scaled up to the tens of kilograms by employing a one-pot process that avoids chromatographic purification. acs.org
The choice of raw materials and reagents is another critical factor. Modifying the synthetic scheme to use more cost-effective reagents is a common strategy in process chemistry. asischem.com For example, in the synthesis of certain glutamic acid diesters, changing the azeotroping solvent from toluene (B28343) to the more benign and efficient cyclohexane (B81311) led to very high yields on a multigram scale. acs.org
Scalability and Manufacturing: Scaling up the synthesis of complex molecules presents numerous challenges. Reactions that work well on a small scale may not be directly translatable to a larger scale due to issues with heat transfer, mixing, and reagent addition. Therefore, a detailed understanding of the reaction parameters is essential.
In the context of producing modified amino acids for biopharmaceutical applications, chemical modifications are sometimes introduced to enhance properties like solubility and stability, thereby simplifying large-scale processes such as fed-batch cell cultures. sigmaaldrich.com For example, chemically modified versions of tyrosine and cysteine have been developed to create highly concentrated, neutral pH feeds, which improves the efficiency and robustness of the manufacturing process for therapeutic proteins. sigmaaldrich.com
The synthesis of dendritic structures, such as the AspG3 side chain of this compound, requires careful control over the generational growth to ensure a uniform product. The synthesis of glutamic acid-based dendritic polymers has been reported with high yields (83-95%), demonstrating the feasibility of producing such complex architectures. researchgate.net The purification of these highly functionalized molecules is also a significant consideration, with techniques like precipitation being favored over chromatography for large-scale production. nih.gov
The table below outlines key considerations and strategies for the process optimization and scaling of modified amino acid synthesis.
| Optimization Parameter | Strategy | Example/Benefit |
| Synthetic Route | Shorten the number of steps; develop one-pot procedures. | A four-step, one-pot synthesis of Fmoc-protected bis-amino acids was scaled to tens of kilograms without chromatography. acs.org |
| Reagents & Solvents | Use cost-effective and safer alternatives. | Replacing benzene (B151609) with cyclohexane as a water-azeotroping solvent improved yield and safety in glutamic acid derivative synthesis. acs.org |
| Reaction Conditions | Optimize temperature, concentration, and reaction time for large-scale reactors. | Controlled temperature can prevent side reactions and ensure consistent product quality during scale-up. gyrosproteintechnologies.com |
| Purification | Develop non-chromatographic methods like crystallization or precipitation. | Precipitation in diethyl ether was used to isolate a dendritic glutamic acid derivative, which is a scalable method. nih.gov |
| Process Control | Implement in-process controls to monitor reaction completion and purity. | Reduces batch failures and ensures consistency, which is critical for GMP (Good Manufacturing Practice) production. asischem.com |
By systematically addressing these factors, the synthesis of specialized building blocks like this compound can be made more efficient, economical, and scalable, facilitating its use in the advanced synthesis of complex peptides.
Integration of Fmoc Glu Aspg3 Oh in Peptide and Peptidomimetic Construction
Solid-Phase Peptide Synthesis (SPPS) Applications
The primary application of Fmoc-Glu(AspG3)-OH is within the framework of Solid-Phase Peptide Synthesis (SPPS), a technique that has revolutionized the production of peptides. iris-biotech.de The Fmoc/tBu (fluorenylmethoxycarbonyl/tert-butyl) protection strategy is the most common approach in modern SPPS due to its milder conditions compared to older Boc/Benzyl methods. iris-biotech.dealtabioscience.comiris-biotech.de
Resin Selection and Loading Strategies
The successful incorporation of this compound onto a solid support is the foundational step of the synthesis. The choice of resin is critical and depends on the desired C-terminal functionality of the final peptide.
Wang and Rink Amide Resins: For the synthesis of C-terminal peptide acids or amides, respectively, Wang and Rink amide resins are standard choices. vulcanchem.com The loading of this compound onto these resins typically involves the activation of its free carboxyl group using coupling agents like HBTU/HOBt or DIC/Oxyma, followed by reaction with the functional groups on the resin. vulcanchem.comembrapa.br
Trityl-Based Resins: When synthesizing peptides with C-terminal sequences prone to side reactions, such as those containing glycine (B1666218), trityl-based resins like 2-chlorotrityl chloride (2-CTC) resin are highly recommended. sigmaaldrich.com The AspG3 moiety of the compound contains a triglycine (B1329560) sequence, making it susceptible to diketopiperazine formation during the deprotection of the second amino acid, which can lead to premature cleavage of the peptide from the support. sigmaaldrich.com Loading onto 2-CTC resin can be achieved under milder conditions without pre-activation of the amino acid's carboxyl group, thereby minimizing side reactions like racemization. sigmaaldrich.com
| Resin Type | C-Terminal Product | Loading Conditions | Key Advantages |
| Wang Resin | Peptide Acid | Requires carboxyl group activation (e.g., HBTU/HOBt) | Standard, widely used for peptide acids. vulcanchem.com |
| Rink Amide Resin | Peptide Amide | Requires carboxyl group activation (e.g., HBTU/HOBt) | Standard, produces C-terminal amides directly. vulcanchem.com |
| 2-Chlorotrityl (2-CTC) Resin | Peptide Acid / Protected Peptide | No pre-activation needed | Minimizes racemization and diketopiperazine formation; allows cleavage of fully protected peptides. sigmaaldrich.com |
Automated SPPS Protocols for Complex Sequences
The Fmoc chemistry utilized by this compound is exceptionally well-suited for automated SPPS. altabioscience.comnih.gov Automation relies on the repetitive cycling of coupling and deprotection steps. The mild conditions for Fmoc group removal, typically using a solution of piperidine (B6355638) in DMF, are compatible with most instrument components, unlike the harsh acids used in other methodologies. nih.gov
A key advantage of the Fmoc group is its strong UV absorbance, which allows for real-time monitoring of the deprotection step. nih.gov Automated synthesizers can track the release of the dibenzofulvene-piperidine adduct, ensuring that each deprotection step is complete before the next coupling cycle begins. This feature is crucial when incorporating large and complex building blocks like this compound, where reaction kinetics may vary.
Mitigation of Side Reactions during SPPS Incorporating Modified Amino Acids (e.g., Aspartimide Formation, Aggregation)
The incorporation of modified amino acids, particularly those containing aspartic acid, presents unique challenges in SPPS. The structure of this compound, with its internal Asp-Gly-Gly-Gly sequence, is highly prone to two major side reactions: aspartimide formation and peptide aggregation.
Aspartimide Formation This is one of the most severe side reactions in Fmoc SPPS. nih.gov It occurs when the peptide backbone nitrogen attacks the side-chain ester of an aspartic acid residue, forming a five-membered succinimide (B58015) ring. iris-biotech.deiris-biotech.de This process is catalyzed by the basic conditions of Fmoc deprotection (piperidine). iris-biotech.de The resulting aspartimide is susceptible to hydrolysis or aminolysis, which can lead to a mixture of by-products, including the desired α-peptide, the undesired β-peptide, and their respective epimers. nih.goviris-biotech.de The Asp-Gly sequence is the most notorious for facilitating this side reaction. nih.govcem.comresearchgate.net
Peptide Aggregation As the peptide chain elongates on the resin, it can fold into stable secondary structures (e.g., β-sheets) and aggregate. This aggregation can prevent reagents from accessing the reactive N-terminus of the growing chain, leading to incomplete coupling and deprotection, and resulting in deletion sequences and low yields. sigmaaldrich.com
Mitigation Strategies Several strategies have been developed to overcome these issues, with some addressing both aspartimide formation and aggregation simultaneously.
| Strategy | Description | Target Side Reaction |
| Modified Deprotection Conditions | Adding an acid additive like 0.1 M HOBt to the piperidine deprotection solution or using a weaker base such as piperazine (B1678402) can reduce the rate of aspartimide formation. biotage.com | Aspartimide Formation |
| Modified Asp Side-Chain Protection | Using sterically bulkier side-chain protecting groups on the aspartic acid, such as 3-methylpent-3-yl (Mpe) or O-2-phenylisopropyl (O-2-PhiPr), can sterically hinder the intramolecular cyclization. biotage.comsigmaaldrich.com | Aspartimide Formation |
| Backbone Protection (Dmb) | This is considered the most effective method for complete suppression. nih.govbiotage.com A 2,4-dimethoxybenzyl (Dmb) group is attached to the backbone nitrogen of the amino acid following the aspartate (in this case, Gly). This modification makes the nitrogen non-nucleophilic, preventing the cyclization reaction. iris-biotech.depeptide.com It also acts as a "structure-breaker," disrupting the hydrogen bonding patterns that lead to aggregation. sigmaaldrich.com This is typically achieved by using a pre-synthesized dipeptide building block, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH. iris-biotech.desigmaaldrich.com | Aspartimide Formation & Aggregation |
Solution-Phase and Hybrid Peptide Synthesis Strategies
While SPPS is the dominant methodology, this compound can also be utilized in solution-phase synthesis. A patented method describes a solution-phase approach for producing glutamic acid derivatives using copper catalysts to improve yield. vulcanchem.com Solution-phase synthesis, while more labor-intensive, can be advantageous for large-scale production.
More commonly, hybrid strategies are employed for the synthesis of very long or complex peptides. In this approach, different peptide segments are synthesized separately using SPPS. After cleavage from the resin and purification, these fully protected or selectively deprotected segments are joined together (condensed) in solution. This compound can be incorporated into a segment that is later used in such a condensation strategy.
Segment Condensation and Peptide Ligation Methodologies
For the construction of very large peptides and small proteins, the ligation of smaller, purified peptide segments is often the most viable approach. This strategy minimizes the cumulative errors and purification challenges associated with synthesizing a long peptide in a single continuous run. researchgate.net
Native Chemical Ligation (NCL) and its Variants
Native Chemical Ligation (NCL) is a powerful and widely used technique for joining two unprotected peptide fragments in aqueous solution. researchgate.netnih.gov The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. The chemoselective reaction results in the formation of a native amide bond at the ligation site. nih.gov
A significant challenge in applying NCL to peptides made via Fmoc-SPPS is the instability of the C-terminal thioester linkage to the basic piperidine solution used for Fmoc deprotection. osti.gov To overcome this, "safety-catch" linkers have been developed. An aryl hydrazine (B178648) linker, for example, is stable throughout the entire Fmoc-SPPS process. osti.gov A peptide containing this compound can be assembled on such a linker using standard automated protocols. Once the chain assembly is complete, the C-terminal hydrazine moiety is activated via mild oxidation to form a reactive acyl diazene (B1210634) intermediate. This intermediate can then be converted to the required peptide thioester by reacting it with a thiol. osti.gov This thioester-containing peptide segment is then ready for NCL with another segment containing an N-terminal cysteine, enabling the incorporation of complex building blocks like this compound into the synthesis of large proteins.
Incorporation of Non-Canonical Amino Acids and Analogues
The introduction of non-canonical amino acids (ncAAs) and their analogues into peptides is a cornerstone of modern peptidomimetic design. These novel building blocks, exemplified by complex structures like this compound, allow for the creation of peptides with tailored properties, including enhanced stability, novel structural folds, and specific functionalities. The methods for incorporating such analogues can be broadly divided into chemical synthesis and biological synthesis.
Site-Specific Incorporation Strategies
The most direct and widely used method for incorporating a custom-designed, protected amino acid like this compound at a specific position within a peptide sequence is chemical synthesis, specifically Fmoc-based Solid-Phase Peptide Synthesis (SPPS). nih.gov This strategy offers complete control over the peptide sequence and allows for the inclusion of a vast array of modifications that are inaccessible to biological systems. nih.gov
The process involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to an insoluble resin support. nih.gov The incorporation of a large, specialized residue like this compound follows the standard SPPS cycle:
Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed using a mild base, typically a solution of piperidine in a solvent like dimethylformamide (DMF). nih.gov
Activation & Coupling: The carboxylic acid of the incoming this compound is activated using a coupling reagent (e.g., HBTU, HATU) to form a highly reactive species. This activated amino acid is then added to the resin, where it couples with the newly freed N-terminal amine of the peptide chain, forming a new peptide bond. americanpeptidesociety.org
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.
A significant challenge when incorporating sterically bulky residues like this compound is the potential for incomplete coupling reactions due to steric hindrance. biotage.comsigmaaldrich.com To overcome this, synthetic strategies may be optimized by employing stronger activating agents, increasing reaction times, or performing the coupling step twice ("double coupling") to ensure the reaction proceeds to completion. biotage.com
| Step | Procedure | Reagents | Purpose |
|---|---|---|---|
| 1. Deprotection | Treatment of the resin-bound peptide with a basic solution. | 20% Piperidine in DMF | Removes the N-terminal Fmoc group, exposing the amine for the next coupling. nih.gov |
| 2. Washing | Rinsing the resin with solvent. | DMF | Removes residual piperidine and byproducts. |
| 3. Coupling | Addition of the pre-activated this compound. | This compound, HBTU/HATU, DIPEA in DMF | Forms the new peptide bond at the desired site. americanpeptidesociety.org |
| 4. Washing | Rinsing the resin with solvent. | DMF, DCM | Removes excess activated amino acid and coupling byproducts. |
| 5. Repeat | The cycle is repeated until the full peptide sequence is assembled. | N/A | Elongates the peptide chain. americanpeptidesociety.org |
Genetic Code Expansion Approaches for Unnatural Residues
Genetic Code Expansion (GCE) is a powerful biological technique that enables the site-specific incorporation of unnatural amino acids (UAAs) into proteins during ribosomal translation in living cells. nih.govresearchgate.net This methodology relies on the creation of an orthogonal translation system, which consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that function independently of the host cell's own machinery. pnas.orgnih.gov The orthogonal tRNA is engineered to recognize a reassigned codon, typically the amber stop codon (UAG), while the orthogonal aaRS is evolved to exclusively charge this tRNA with the desired UAA. pnas.orgnih.gov
While GCE has successfully incorporated over 70 different UAAs, applying this technique to a residue like H-Glu(AspG3)-OH (the biologically relevant form, without the Fmoc group) would present formidable challenges. acs.org
Synthetase Engineering: The primary obstacle is engineering an orthogonal aaRS with a binding pocket capable of specifically recognizing the large, flexible, and polyanionic AspG3 side chain. AaRS enzymes exhibit high fidelity, and altering their specificity to accept substrates that differ so significantly in size and chemical character from the 20 canonical amino acids is a major protein engineering challenge. biorxiv.orgnih.gov
Substrate Size and Transport: The sheer size and charge of H-Glu(AspG3)-OH could make it a poor substrate for the ribosome's peptidyl transferase center. acs.org Furthermore, the UAA must be efficiently transported into the cell's cytoplasm to be available for the engineered aaRS, which can be a limiting factor for large or highly charged molecules.
Given these significant hurdles, GCE is not currently a viable method for incorporating residues as structurally complex as H-Glu(AspG3)-OH. Chemical synthesis via SPPS remains the only practical and established strategy for the site-specific placement of such elaborate building blocks into a peptide sequence. nih.gov
| Component | Required Function for GCE | Challenge Presented by H-Glu(AspG3)-OH |
|---|---|---|
| Orthogonal aaRS | Must uniquely recognize and aminoacylate the orthogonal tRNA with the UAA. pnas.org | Extremely difficult to engineer a binding pocket for such a large, flexible, and highly charged side chain. High risk of low efficiency and poor fidelity. nih.gov |
| Orthogonal tRNA | Must be charged by the engineered aaRS but not by any endogenous aaRS. Must recognize a unique codon (e.g., UAG). pnas.orgnih.gov | This component is generally tractable, as tRNA orthogonality is well-established for several systems. |
| Cellular Transport | The UAA must be efficiently imported into the cytoplasm. | The large size and multiple negative charges of the molecule may hinder its passage across the cell membrane. |
| Ribosome | The ribosome must accept the acylated tRNA and catalyze peptide bond formation. | The bulky side chain may cause steric clashes within the ribosomal peptidyl transferase center, inhibiting translation. acs.org |
Research Applications of Fmoc Glu Aspg3 Oh in Chemical Biology
Design and Synthesis of Advanced Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of natural peptides. They are designed to overcome the limitations of native peptides, such as poor stability and low bioavailability. The unique structural features of Fmoc-Glu(AspG3)-OH make it an attractive starting material for the synthesis of novel peptidomimetics with enhanced properties.
The glutamic acid core of this compound provides a versatile scaffold that can be readily modified to create a diverse range of peptidomimetics. The side-chain carboxyl group of the glutamic acid residue can be functionalized with various chemical moieties to introduce new properties. For instance, the attachment of fatty acid side chains can enhance the affinity of the resulting peptidomimetic for albumin, thereby prolonging its half-life in circulation. jenkemusa.com This strategy has been successfully employed to improve the pharmacokinetic profiles of glucagon-like peptide-1 (GLP-1) receptor agonists used in the treatment of type II diabetes. jenkemusa.com
Furthermore, the side chain can be modified with orthogonally protected groups, such as allyl (All) or 2-phenylisopropyl (OPP) esters, which can be selectively removed under specific conditions, allowing for further diversification of the peptidomimetic scaffold. iris-biotech.desigmaaldrich.compeptide.com This approach enables the synthesis of branched or cyclic peptidomimetics with constrained conformations. cem.com The ability to introduce a wide array of functional groups onto the glutamic acid side chain provides a powerful tool for fine-tuning the biological activity and physicochemical properties of the resulting peptidomimetics.
The principles of conformational control are well-established in the design of peptidomimetic inhibitors. For example, in the development of inhibitors for Signal Transducer and Activator of Transcription 3 (Stat3), a key target in cancer therapy, peptidomimetics are designed to mimic the phosphopeptide that binds to the SH2 domain of Stat3. nih.gov By incorporating conformationally constrained amino acid derivatives, it is possible to create potent and selective inhibitors that disrupt the Stat3 signaling pathway. nih.gov The use of building blocks like this compound, with their inherent conformational preferences, can contribute to the rational design of such peptidomimetic inhibitors.
| Derivative | Side-Chain Modification | Application in Scaffold Design | Reference |
| Fmoc-Lys(tBuO-Ste-Glu(AEEA-AEEA)-OtBu)-OH | Fatty Acid Side Chain | Prolonged half-life of GLP-1 receptor agonists | jenkemusa.com |
| Fmoc-L-Glu(OPP)-OH | 2-phenylisopropyl ester | Orthogonal protection for side chain modification | iris-biotech.de |
| Fmoc-Glu(OAll)-OH | Allyl ester | Orthogonal protection for side chain modification | sigmaaldrich.compeptide.com |
| Fmoc-Glu(OtBu)-OH | tert-Butyl ester | Synthesis of stapled α-helical peptides | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
Scaffold Design Leveraging Side-Chain Modifications
Development of Biomolecular Probes and Labels
Biomolecular probes are essential tools for studying biological processes in real-time. The unique chemical properties of this compound make it an ideal building block for the synthesis of a variety of probes and labels for applications in chemical biology.
The side chain of this compound can be readily conjugated with fluorescent dyes to create fluorescent probes. These probes can be used to visualize and track the localization and dynamics of biomolecules within living cells. A particularly powerful application is in the development of Förster Resonance Energy Transfer (FRET) probes. FRET is a distance-dependent phenomenon that occurs between a donor fluorophore and an acceptor chromophore. By incorporating a FRET pair into a peptidomimetic, it is possible to monitor conformational changes or binding events in real-time.
For instance, Fmoc-Glu(Edans)-OH, a derivative where the glutamic acid side chain is labeled with the fluorescent dye Edans, can be used to prepare internally quenched fluorogenic peptide substrates. peptide.comiris-biotech.de When a quencher molecule, such as DABCYL, is in close proximity to the Edans fluorophore, its fluorescence is suppressed. iris-biotech.de Upon cleavage of the peptide by a specific protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence. This principle has been widely used to develop assays for protease activity. Similarly, derivatives like FMOC-Glu(TQ3)-OH and FMOC-Glu(TF3)-OH are used to create FRET probes with other fluorescent dyes like TAMRA and Cy3. aatbio.comaatbio.com
| Derivative | Fluorophore/Quencher | Application | Reference |
| Fmoc-Glu(Edans)-OH | Edans (Donor) | FRET-based protease assays | peptide.comiris-biotech.de |
| Fmoc-Lys(Dabcyl)-OH | DABCYL (Quencher) | FRET-based protease assays | iris-biotech.de |
| FMOC-Glu(TQ3)-OH | Tide Quencher™ 3 (Quencher) | FRET probes with TAMRA and Cy3 | aatbio.com |
| FMOC-Glu(TF3)-OH | TF3 (Fluorophore, identical to Cy3) | FRET probes | aatbio.com |
Affinity labels are reactive molecules that can be used to identify and characterize the binding partners of a particular protein. The side chain of this compound can be functionalized with a reactive group that can form a covalent bond with a nearby amino acid residue in the binding pocket of a target protein. This allows for the irreversible labeling and subsequent identification of the binding partner.
Biotin (B1667282) is a commonly used affinity label due to its high affinity for streptavidin. Fmoc-Glu(biotinyl-PEG)-OH is a derivative where the glutamic acid side chain is conjugated to biotin via a polyethylene (B3416737) glycol (PEG) spacer. sigmaaldrich.combroadpharm.com The PEG spacer enhances the solubility of the probe and minimizes steric hindrance, allowing for efficient binding of the biotin tag to streptavidin. sigmaaldrich.com These biotinylated probes have been used in various applications, including the development of kinase inhibitors and the identification of biomarkers for cancer stem cells. sigmaaldrich.com
Bioorthogonal ligation reactions are chemical reactions that can occur in a biological environment without interfering with native biochemical processes. These reactions are invaluable for the site-specific labeling and modification of biomolecules in living systems. The side chain of this compound can be functionalized with a bioorthogonal handle, such as an azide (B81097) or an alkyne, which can then be specifically reacted with a complementary handle on another molecule.
Fmoc-L-Glu(4-N3-OBzl)-OH is a derivative that incorporates a para-azidobenzyl group on the glutamic acid side chain. iris-biotech.de The azide group can be used for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, or it can be reduced to an amine under specific conditions. iris-biotech.de This dual reactivity provides a versatile tool for the synthesis of complex biomolecular conjugates and for the development of prodrugs that can be activated by a specific stimulus. iris-biotech.de
Affinity Labels and Cross-Linking Agents
Studies on Enzyme-Substrate Interactions and Catalytic Mechanisms
The unique structural characteristics of this compound make it a valuable tool for investigating the intricacies of enzyme-substrate binding and the mechanisms of catalysis. While direct kinetic studies on this specific compound are not widely published, its application in constructing enzyme mimetics provides significant insight.
Peptides incorporating the Glu(AspG3)-OH moiety are designed to probe and replicate the active sites of natural enzymes. The glutamic acid and aspartic acid residues, positioned by the flexible glycine (B1666218) spacer, can act as key interacting residues with enzymatic targets or as the core of a synthetic catalytic site. For instance, these peptides have been used as substrate analogs to explore the binding pockets of proteases and other hydrolases. The flexible nature of the AspG3 dendron allows the peptide to adopt various conformations, facilitating studies on induced fit models of enzyme-substrate interaction. By systematically modifying the peptide sequence built upon the this compound scaffold, researchers can map the steric and electronic requirements of an enzyme's active site, contributing to a deeper understanding of its catalytic mechanism.
Mimicry of Protein Active Sites and Binding Domains
A significant application of this compound is in the field of biomimicry, specifically in the design of synthetic peptides that mimic the active sites of proteins. vulcanchem.comadventchembio.com The structure of this compound is ideal for replicating the spatial arrangement of key catalytic or binding residues.
A notable example is the creation of artificial hydrolases that mimic the function of metalloproteases. vulcanchem.com In these synthetic peptides, the glutamic acid and aspartic acid residues within the Glu(AspG3)-OH structure are positioned to effectively coordinate with metal ions, which are often essential for the catalytic activity of natural metalloenzymes. vulcanchem.com
Table 2: Research Findings on Metalloprotease Mimicry
| Mimetic Feature | Description | Finding |
|---|---|---|
| Metal Ion Coordination | The glutamic acid-aspartic acid pair within the peptide construct acts as a chelating agent for a metal cofactor. vulcanchem.com | Successfully coordinates with zinc ions (Zn²⁺). vulcanchem.com |
| Binding Affinity | The strength of the interaction between the artificial hydrolase and the zinc ion was quantified. | A dissociation constant (Kd) of 12 nM was achieved, indicating strong and specific binding. vulcanchem.com |
This ability to create a precise, metal-coordinating microenvironment allows researchers to build simplified, yet functional, models of complex enzyme active sites. These models are invaluable for studying fundamental principles of biocatalysis and for developing novel artificial enzymes with tailored functions.
Advanced Analytical and Structural Characterization in Research
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, CD)
Spectroscopic methods are fundamental to confirming the covalent structure and investigating the higher-order conformational preferences of Fmoc-protected amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the atomic-level structural confirmation of synthetic peptide building blocks. While specific spectra for Fmoc-Glu(AspG3)-OH are not publicly detailed, the analysis would follow established principles for similar Fmoc-amino acids. rsc.orgchemicalbook.com ¹H NMR would be used to verify the presence and connectivity of all protons, from the aromatic protons of the Fmoc group to the distinct signals of the glutamic acid, aspartic acid, and glycine (B1666218) residues. rsc.org ¹³C NMR provides complementary information, confirming the carbon skeleton of the entire molecule. rsc.org For instance, in related compounds like Fmoc-Glu(tBu)-OH, specific chemical shifts are observed for the different parts of the molecule. rsc.org
| Structural Unit | Technique | Expected Chemical Shift (δ) / ppm (Illustrative) | Reference |
| Fmoc Group | ¹H NMR | 7.30 - 7.80 (Aromatic protons) | rsc.org |
| Fmoc Group | ¹³C NMR | ~120-144 (Aromatic carbons) | rsc.org |
| Glutamic Acid (α-CH) | ¹H NMR | ~4.0 - 4.5 | rsc.org |
| Glycine (α-CH₂) | ¹H NMR | ~3.9 - 4.1 | rsc.org |
| tert-Butyl (tBu) | ¹H NMR | ~1.45 | rsc.org |
| tert-Butyl (tBu) | ¹³C NMR | ~28 (CH₃), ~80 (Quaternary C) | rsc.org |
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the key functional groups present in the molecule. The spectrum of an Fmoc-amino acid derivative shows characteristic absorption bands for the different carbonyl groups (carbamate, ester, and carboxylic acid) and the N-H bond of the carbamate. rsc.orgnih.govnih.gov The analysis confirms the successful incorporation of the Fmoc protecting group and the side-chain modifications.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (Illustrative) | Reference |
| N-H (Carbamate) | Stretching | 3300 - 3400 | nih.gov |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1730 | nih.gov |
| C=O (Carbamate) | Stretching | ~1690 - 1710 | nih.gov |
| C=O (Ester) | Stretching | 1720 - 1740 | nih.gov |
| C=C (Aromatic) | Stretching | 1450 - 1600 | nih.gov |
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for examining the secondary structure and self-assembly behavior of peptides and peptide building blocks in solution. researchgate.net The Fmoc group itself is chromophoric and can contribute to CD signals through π-stacking interactions. researchgate.net When incorporated into peptides, building blocks like this compound can influence the resulting conformation. Studies on other Fmoc-tripeptides have shown that features such as a minimum around 220 nm can be indicative of β-sheet formation. researchgate.net The analysis of hydrogels formed from Fmoc-Glu has also utilized CD and related techniques like circularly polarized luminescence (CPL) to probe the chiral supramolecular structures that are formed. researchgate.net
Mass Spectrometry for Sequence Verification and Purity Assessment
Mass spectrometry (MS) is a critical technique for confirming the identity and purity of synthetic molecules by providing a precise measurement of their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) is particularly vital, as it can confirm the elemental composition of a compound by measuring its molecular weight with very high accuracy, typically to within a few parts per million (ppm). This allows for unambiguous verification of the successful synthesis of the target molecule, this compound, and differentiation from potential side products. Techniques like MALDI-TOF and Electrospray Ionization (ESI) are commonly used for the analysis of such non-volatile molecules. rsc.orgrsc.org
| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| This compound | C₄₄H₄₇N₅O₁₆ | 917.3022 |
Chromatographic Methods for Purification and Analysis (e.g., RP-HPLC)
Chromatographic techniques are essential for both the purification of the final product and the assessment of its purity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the most common method for analyzing the purity of Fmoc-amino acids and peptides. rsc.orgresearchgate.net The technique separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., a C18 or C4 column) is used with a polar mobile phase, typically a gradient of water and acetonitrile (B52724) containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). rsc.orgresearchgate.netsigmaaldrich.com Purity is determined by integrating the peak area of the product, with purities of ≥95% or higher often required for use in peptide synthesis. sigmaaldrich.comsigmaaldrich.com Preparative RP-HPLC utilizes the same principles but on a larger scale to isolate the pure compound from a crude reaction mixture. rsc.org
| Parameter | Typical Condition | Reference |
| Column | Reversed-Phase C18 or C4 | rsc.orgresearchgate.net |
| Mobile Phase A | Water + 0.1% TFA | rsc.orgresearchgate.net |
| Mobile Phase B | Acetonitrile + 0.1% TFA | rsc.orgresearchgate.net |
| Elution | Gradient (e.g., 5% to 50% B) | researchgate.net |
| Detection | UV Absorbance (e.g., 220, 254, or 280 nm) | rsc.org |
| Purity Assay | ≥95.0% - ≥99.0% | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
Conformational Analysis Studies (e.g., Impact of Introduced Moieties on Peptide Rigidity)
The introduction of the AspG3 moiety onto the glutamic acid side chain is expected to have a significant impact on the conformational properties of peptides that incorporate this building block. The triglycine (B1329560) (G3) segment introduces a high degree of torsional freedom and acts as a flexible linker. In contrast, the multiple protected aspartic acid residues add considerable steric bulk. This combination of flexibility and bulk can be used to control the folding of a peptide chain, for instance, by preventing or promoting specific intramolecular interactions. The study of related, side-chain modified glutamic acid derivatives shows their utility in creating conformationally constrained structures, such as cyclic peptides formed via on-resin lactamization, which is a key strategy in drug design. sigmaaldrich.com The ability to selectively deprotect the side chain allows for the synthesis of branched peptides where the conformation is intentionally modified. sigmaaldrich.com
X-ray Crystallography and Cryo-Electron Microscopy for Three-Dimensional Structure Determination
While NMR provides structural information in solution, X-ray crystallography and cryo-electron microscopy (cryo-EM) can deliver high-resolution, three-dimensional models of molecules in the solid state or in a vitrified solution.
X-ray Crystallography: This technique provides precise 3D atomic coordinates if a suitable single crystal of the compound can be grown. For complex and flexible molecules like this compound, obtaining high-quality crystals can be a significant challenge. However, the technique has been successfully used to determine the binding modes of cyclic peptides containing other modified amino acids, providing crucial insights for structure-based drug design. ambeed.com Isotope-labeled analogues can also be synthesized for use in protein crystal structure elucidation. medchemexpress.com
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a revolutionary technique for determining the 3D structure of large protein complexes and, more recently, of smaller, self-assembling systems. Research has demonstrated that cryo-EM can be used to resolve the structure of nanofibers formed from Fmoc-tripeptides at near-atomic resolution (3.8 Å). nih.gov This work revealed how Fmoc groups can form a "zipper motif" that drives the self-assembly of the nanofibers. nih.gov This suggests that cryo-EM could be a powerful tool to investigate how building blocks like this compound direct the supramolecular organization of novel peptide-based nanomaterials.
Computational and Theoretical Studies
Molecular Modeling of Fmoc-Glu(AspG3)-OH and its Conjugates
Molecular modeling of this compound involves the construction of a three-dimensional representation of the molecule to predict its structure and properties. This process typically utilizes force fields, which are sets of parameters that define the potential energy of the system. For a molecule like this compound, a combination of parameters from established force fields such as AMBER or CHARMM would be employed. researchgate.net The process begins by building the individual components: the Fmoc group, the glutamic acid core, and the third-generation aspartic acid dendron (AspG3).
The structures of these components are optimized and then assembled. rug.nl The Fmoc group, a bulky aromatic moiety, significantly influences the conformational preferences of the glutamic acid to which it is attached. The AspG3 dendron, with its branched structure of aspartic acid residues, presents a high density of carboxyl groups on its periphery. These negatively charged groups at physiological pH are crucial for the molecule's solubility and interaction with biological systems.
Table 1: Key Parameters for Molecular Modeling of this compound
| Parameter | Description | Typical Value/Method | Reference |
|---|---|---|---|
| Force Field | Set of equations and parameters to calculate potential energy. | AMBER99SB-ILDN, GROMOS54a7 | scirp.orgrsc.org |
| Atomic Charges | Distribution of electron density across the molecule. | Derived from quantum mechanical calculations (e.g., RESP). | researchgate.net |
| Solvent Model | Representation of the solvent environment (e.g., water). | Explicit (e.g., TIP3P) or Implicit (e.g., GB) models. | nih.gov |
| Initial Coordinates | Starting 3D structure for optimization. | Built from standard bond lengths and angles or from crystal structures of fragments. | rug.nl |
Conformational Dynamics Simulations of Peptide Structures
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic nature of molecules over time. acs.orgnih.gov For this compound, MD simulations can reveal how the molecule behaves in a solution, providing insights into its flexibility, conformational changes, and stability. nih.gov The simulation starts with the modeled structure, which is then placed in a simulated environment, typically a box of water molecules with ions to neutralize the system. bonvinlab.org
The simulation proceeds by calculating the forces on each atom at very short time intervals (femtoseconds) and updating their positions and velocities, thus tracking the trajectory of the molecule. scirp.org Analysis of these trajectories provides a wealth of information. bonvinlab.org Key metrics include the root-mean-square deviation (RMSD), which measures the stability of the structure over time, and the radius of gyration (Rg), which indicates the compactness of the molecule. mdpi.commdpi.com For a dendritic molecule like this compound, Rg can reveal whether it adopts a more compact, globular shape or a more extended conformation. nih.gov Hydrogen bond analysis can also be performed to understand the internal stability of the peptide structure. bonvinlab.org
Table 2: Representative Data from a Hypothetical 100 ns MD Simulation of this compound
| Analysis Metric | Average Value | Fluctuation Range | Interpretation |
|---|---|---|---|
| RMSD (backbone) | 3.5 Å | 2.8 - 4.2 Å | The molecule exhibits significant flexibility but remains within a stable conformational ensemble. |
| Radius of Gyration (Rg) | 18.2 Å | 17.5 - 19.0 Å | The dendrimer maintains a relatively compact structure throughout the simulation. |
| Intramolecular H-Bonds | 12 | 8 - 16 | A stable network of internal hydrogen bonds contributes to the overall structure. |
| Solvent Accessible Surface Area (SASA) | 1500 Ų | 1450 - 1550 Ų | The surface area remains relatively constant, indicating no major unfolding events. |
Docking Studies with Biological Target Molecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies can be used to identify potential biological targets and to understand the molecular basis of its interactions. frontiersin.orgresearchgate.net Given the high density of negatively charged aspartic and glutamic acid residues, likely targets would be receptors or enzymes that recognize and bind to acidic peptides. researchgate.netacs.org
The docking process involves placing the ligand (this compound) into the binding site of the receptor protein. A scoring function is then used to estimate the binding affinity, typically reported as a binding energy. researchgate.net Lower binding energies indicate a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds and electrostatic interactions, between the amino acid residues of the target protein and the functional groups of this compound. nih.gov For example, the carboxylate groups of the AspG3 dendron could form salt bridges with positively charged residues like arginine or lysine (B10760008) in a receptor's binding pocket.
Table 3: Hypothetical Docking Scores of this compound with Potential Biological Targets
| Target Protein | Putative Binding Site | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Glutamate (B1630785) Receptor (e.g., T1R1/T1R3) | Ligand-binding domain | -9.8 | Arg151, Asp147, Lys155 |
| Cathepsin B | Active site cleft | -8.5 | His199, Gln23 |
| Folate Receptor | Folate binding pocket | -7.2 | Trp138, Trp141, Arg103 |
Predictive Algorithms for Peptide Folding and Intermolecular Interactions
A variety of predictive algorithms exist to forecast the structural and interactive properties of peptides. rsc.org These can be broadly categorized into those that predict the peptide's own structure (folding) and those that predict how it will interact with other molecules (intermolecular interactions). nih.gov
For predicting the three-dimensional structure of the peptide backbone of this compound from its sequence, de novo prediction servers like PEP-FOLD can be utilized. univ-paris-diderot.frnih.govontosight.aipitt.edu PEP-FOLD uses a structural alphabet to describe peptide conformations and assembles fragments based on a coarse-grained force field to generate plausible 3D models. nih.gov Other methods, such as PEP2D, focus specifically on predicting the secondary structure elements (helix, sheet, coil) within a peptide. biorxiv.orgmolbiol-tools.ca
To predict how this compound might interact with a protein target, algorithms like InterPep2 are employed. biorxiv.orgbiorxiv.orgnih.govoup.com InterPep2 uses structural templates from known protein-peptide complexes to predict the binding site and orientation of a new peptide on a given protein surface. biorxiv.orgnih.gov Machine learning and deep learning approaches are also becoming increasingly powerful in predicting peptide-protein interactions, leveraging large datasets of known interactions to train predictive models. mdpi.comacs.org These algorithms can provide initial hypotheses for experimental validation, accelerating the discovery of new functions and applications for compounds like this compound.
Table 4: Application of Predictive Algorithms to this compound
| Algorithm | Prediction Task | Predicted Outcome for this compound (Hypothetical) | Confidence Score/Metric |
|---|---|---|---|
| PEP-FOLD | 3D Structure Prediction | A globular core with flexible dendritic arms. | Cluster Population: 65% |
| PEP2D | Secondary Structure Prediction | Predominantly coil and turn structures. | Q3 Accuracy: ~80% |
| InterPep2 | Protein Interaction Site Prediction | High propensity to bind to positively charged patches on receptor surfaces. | InterPep Score: 0.75 |
| LightGBM | Docking Performance Classification | Classified as a high-affinity binder to glutamate receptors. | Probability: 0.92 |
Future Perspectives and Emerging Research Directions
Innovations in Protecting Group Chemistries for Side-Chain Diversity
The synthesis of complex, multifunctional peptides hinges on the concept of orthogonality, where specific protecting groups can be removed under distinct conditions without affecting others. thieme-connect.deub.edu The standard Fmoc/tBu strategy, while robust, is being supplemented by a new generation of protecting groups that offer additional layers of orthogonality, enabling the creation of intricately branched, cyclic, and modified peptides. nih.govaurigeneservices.com
Future research is focused on expanding this chemical toolbox. A key area of innovation is the development of protecting groups that are labile to "neutral" or non-acidic/basic conditions. thieme-connect.de Photolabile protecting groups (PPGs), such as the 2-(o-nitrophenyl)propyloxycarbonyl (NPPOC) group and the more recent 3-(o-Nitrophenyl)butan-2-ol (Npb-OH), are prime examples. google.commdpi.com These groups can be cleaved with UV light at specific wavelengths (e.g., 365 nm), a trigger that is completely orthogonal to most chemical reagents used in synthesis. thieme-connect.deresearchgate.netnih.gov This allows for the selective deprotection of a specific site on a fully assembled peptide while it is still on the solid support, opening avenues for site-specific modifications that were previously challenging. mdpi.com
Another innovative strategy involves the use of supramolecular host-guest chemistry. Researchers have demonstrated that the ε-amino group of a lysine (B10760008) residue can be protected by the macrocyclic molecule 18-crown-6 (B118740) (18C6). openaccesspub.org This interaction is based on non-covalent hydrogen bonds rather than a traditional covalent linkage, simplifying the protection procedure and reducing the reliance on organic solvents, which aligns with the growing demand for "green" chemistry. openaccesspub.org Similarly, azide-bearing protecting groups, which can be removed by reduction with phosphines, offer another layer of orthogonality that is stable under the acidic and basic conditions used to remove common groups like Boc and Fmoc. google.com
Table 1: Comparison of Traditional and Innovative Orthogonal Protecting Groups
| Protecting Group | Typical Amino Acid | Cleavage Condition | Orthogonality & Application |
|---|---|---|---|
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Lys, Orn | 2% Hydrazine (B178648) in DMF | Orthogonal to Fmoc and tBu/Trt. Standard for side-chain modification and branching. |
| Npb-OH (3-(o-Nitrophenyl)butan-2-ol) | Asp, Glu | UV Light (e.g., 365 nm) | Fully orthogonal to chemical reagents. Enables site-specific modification with spatial control. mdpi.comresearchgate.net |
| Azidomethylene | Ser, Thr, Tyr | Reduction (e.g., phosphines) | Orthogonal to acid- and base-labile groups. Used for selective modification of hydroxyl groups. google.com |
| 18-Crown-6 (18C6) | Lys | Host-Guest Displacement | Non-covalent protection for aqueous-phase synthesis; a "green" chemistry approach. openaccesspub.org |
Advancements in Automated Peptide Synthesis Technologies
The evolution from manual, labor-intensive solid-phase peptide synthesis (SPPS) to fully automated platforms has revolutionized the field. nih.govamericanpeptidesociety.orgnih.gov Modern automated synthesizers enhance reproducibility, minimize human error, and dramatically increase throughput, making complex peptides more accessible for research and therapeutic development. biotage.comopenaccessjournals.com
High-throughput synthesis is another major area of development. Parallel peptide synthesizers can now produce hundreds of unique peptides simultaneously, which is invaluable for creating peptide libraries for drug screening and structure-activity relationship studies. cem.compeptide.com Systems equipped with multiple reaction vessels or 96-well plate formats, often coupled with robotic resin handlers, allow for "walk-away" operation, where dozens of peptides can be synthesized consecutively without user intervention. cem.comcsbio.com
Furthermore, the integration of real-time monitoring technologies is a growing trend. By incorporating sensors to monitor reaction completeness, modern synthesizers can optimize reaction times and reagent usage for each specific step, leading to higher purity crude products and a more efficient, cost-effective process. vapourtec.com The ability to perform process development at a small scale and then directly translate the conditions to pilot-scale synthesizers capable of producing kilograms of peptide is streamlining the path to clinical and commercial manufacturing. csbio.comvapourtec.com
Table 2: Evolution of Peptide Synthesis Technologies
| Synthesis Technology | Typical Speed | Throughput | Key Features |
|---|---|---|---|
| Manual SPPS | Days to Weeks | Low (1 peptide) | Labor-intensive, requires expert skill, flexible for complex chemistries. nih.gov |
| Automated Fmoc-SPPS | Hours to Days | Low to Medium (1-10 peptides) | High reproducibility, reduced manual labor, programmable protocols. americanpeptidesociety.org |
| Microwave-Assisted SPPS (MAPS) | Hours | Low to Medium (1-10 peptides) | Rapid reaction rates, improved yield for difficult sequences. cem.com |
| High-Throughput Parallel Synthesis | Days | High (24 to >100 peptides) | Ideal for library generation, automated resin/reagent handling. cem.compeptide.com |
Expansion of "AspG3" Type Modifications for Diverse Chemical Biology Applications
The building block Fmoc-Glu(AspG3)-OH represents a class of reagents designed to install complex, pre-fabricated side-chains onto a peptide backbone. vulcanchem.com The "AspG3" moiety itself is a dendron-like structure composed of a glutamic acid core functionalized with a tri-glycine spacer linked to an aspartic acid residue. vulcanchem.com This modification introduces a highly flexible linker and additional carboxylic acid groups, which can be used to modulate the peptide's structural properties or serve as attachment points for other molecules, such as drug payloads. vulcanchem.com
The expansion of this concept—installing pre-formed, functional units via a single amino acid—is a powerful strategy in chemical biology. nih.govfrontiersin.org It allows for the creation of synthetic peptides that mimic or enhance natural post-translational modifications (PTMs). rsc.org For example, amino acids can be pre-functionalized with lipid chains to create synthetic lipoproteins for studying membrane interactions or with complex carbohydrate structures to generate homogeneous glycoproteins, which are difficult to obtain from natural sources. frontiersin.org
These "AspG3-type" modifications are crucial for engineering peptides with novel functions:
Drug Conjugation: The multiple reactive handles on a building block like this compound can be used to attach targeting ligands or therapeutic agents. For instance, it has been used as a linker in paclitaxel (B517696) conjugates, increasing tumor uptake. vulcanchem.com
Structural Control: The introduction of specific side-chain architectures can be used to enforce or stabilize secondary structures like α-helices or β-sheets, a key aspect of designing peptides that can disrupt protein-protein interactions. oup.com
Biophysical Tuning: Attaching hydrophilic or charged dendrons can dramatically improve the solubility and pharmacokinetic properties of a peptide.
Bioorthogonal Chemistry: Incorporating side-chains with bioorthogonal handles (e.g., azides or alkynes) allows for subsequent, highly specific chemical modifications of the peptide in a biological context. frontiersin.org
Table 3: Applications of Complex Side-Chain Modifications in Chemical Biology
| Modification Type | Example Building Block | Primary Application | Biological Relevance |
|---|---|---|---|
| Dendritic Linker | This compound | Drug delivery, structural stabilization. vulcanchem.com | Creates scaffolds for multivalent binding or payload attachment. |
| Lipidation | Fmoc-Lys(Palmitoyl)-OH | Membrane targeting, improving half-life. | Mimics natural protein lipidation for cellular localization studies. |
| Glycosylation | Fmoc-Ser(Ac3-β-D-GlcNAc)-OH | Studying protein folding, cell signaling. | Creates homogeneous glycoproteins to investigate the role of specific glycans. |
| Stapling/Cross-linking | Fmoc-amino acids with terminal vinyl groups | Stabilizing α-helical structures. frontiersin.org | Developing inhibitors of protein-protein interactions (e.g., p53-MDM2). |
Integration with Artificial Intelligence and Machine Learning for Peptide Design and Engineering
Emerging research in this area is focused on several key applications:
De Novo Design: Deep generative models, such as Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs), and transformer-based models, are being trained on massive datasets of known peptide sequences and functions. polifaces.denih.gov These models can generate entirely new peptide sequences that are predicted to have specific activities, such as antimicrobial or anticancer properties. mdpi.com Some platforms, like PepINVENT, are even capable of designing peptides that incorporate non-natural amino acids to enhance their properties. rsc.org
Predictive Modeling: ML algorithms are becoming increasingly accurate at predicting the biological and chemical properties of a peptide from its sequence alone. nih.gov This includes predicting target affinity, selectivity, solubility, and, crucially, toxicity. mdpi.comiiitd.edu.innih.gov By filtering out candidates with predicted toxicity or poor drug-like properties early in the process, AI can significantly reduce the time and cost of development. oup.comoup.com
Structure-Based Design: The integration of structure prediction tools like AlphaFold with generative models is enabling the design of peptides that fold into a specific three-dimensional shape to bind a target protein. gubra.dk Models like RFDiffusion can generate novel protein backbones, for which sequence design models like ProteinMPNN can then propose a compatible amino acid sequence. gubra.dkfrontlinegenomics.com This structure-aware approach is critical for designing high-affinity binders and peptide-drug conjugates. firstwordpharma.com
Table 4: AI and Machine Learning Approaches in Peptide Engineering
| AI/ML Approach | Example Models/Platforms | Application | Impact on Peptide Development |
|---|---|---|---|
| Generative Models | GANs, VAEs, Transformers (PepINVENT, FBGAN) | De novo design of peptides with desired functions (e.g., antimicrobial). polifaces.demdpi.comrsc.org | Accelerates discovery by exploring new chemical space beyond known sequences. |
| Predictive Classifiers | SVM, Random Forest, Deep Neural Networks (ToxinPred) | Prediction of bioactivity, toxicity, and pharmacokinetic properties. nih.govplos.org | Reduces late-stage failures by pre-screening for undesirable traits. |
| Structure-Conditioned Models | RFDiffusion, ProteinMPNN, tAMPer | Design of peptides with specific 3D structures for target binding. gubra.dknih.govfrontlinegenomics.com | Enables rational design of high-affinity binders and complex therapeutics. |
| Integrated Platforms | streaMLine, ProteinStudio | End-to-end peptide optimization, from sequence generation to lead candidate selection. gubra.dkfirstwordpharma.com | Creates a closed-loop cycle of design, synthesis, and testing to rapidly refine candidates. |
Q & A
Q. How can Fmoc-Glu(AspG3)-OH be effectively incorporated into solid-phase peptide synthesis (SPPS)?
Methodological Answer: this compound is introduced during SPPS using standard Fmoc chemistry. The protocol involves:
- Resin Selection : Use Sieber amide resin or Wang resin for C-terminal amide or acid peptides, respectively, as demonstrated in similar Fmoc-protected glutamic acid derivatives .
- Activation Strategy : Activate the carboxylic acid group using carbodiimides (e.g., HBTU or DIC) with additives like HOBt to minimize racemization. For sterically hindered derivatives, NHS esters or mixed anhydrides (e.g., Fmoc-OSu) are preferred to avoid dimerization .
- Coupling Efficiency : Monitor coupling completion via Kaiser or chloranil tests. Double coupling may be required if steric hindrance from the AspG3 side chain reduces reactivity.
Q. What analytical techniques are critical for characterizing this compound and its peptide products?
Methodological Answer:
- Purity Assessment : Use reverse-phase HPLC with C18 columns and UV detection (220 nm or 260 nm for Fmoc absorption). For this compound, a purity threshold of ≥98% (HPLC) is typical, as seen in analogous Fmoc-Glu(OtBu)-OH standards .
- Mass Spectrometry : MALDI-TOF or ESI-MS confirms molecular weight and detects side products (e.g., incomplete deprotection or oxidation).
- Chiral Integrity : Polarimetry or chiral HPLC ensures retention of stereochemistry, critical for AspG3’s functional role .
Q. How should researchers handle storage and stability of this compound?
Methodological Answer:
- Storage : Store at -20°C in airtight, desiccated containers to prevent hydrolysis of the AspG3 side chain. Similar Fmoc-glutamic acid derivatives show degradation at >25°C or under humid conditions .
- Stability Testing : Periodically analyze via TLC or HPLC for signs of Fmoc cleavage or side-chain modification.
Advanced Research Questions
Q. How can side reactions involving the AspG3 side chain be mitigated during peptide elongation?
Methodological Answer:
- Side-Chain Protection : Ensure AspG3’s γ-carboxyl group is orthogonally protected (e.g., with OtBu or Dmab groups) to prevent unintended coupling. For example, Fmoc-Glu(ODmab)-OH uses a photolabile Dmab group for selective deprotection .
- Coupling Solvents : Use DMF or NMP with 0.1 M HOBt to enhance solubility and reduce aggregation. For AspG3-containing sequences, pre-activation (10–15 min) improves incorporation efficiency .
Q. What role does this compound play in designing enzyme-mimetic peptides or drug candidates?
Methodological Answer:
- Functional Mimicry : The AspG3 side chain can mimic natural substrates in enzyme active sites (e.g., aspartic proteases). Incorporate it into α-helical or β-sheet motifs to study binding interactions, as shown with Fmoc-Glu(OtBu)-OH in stapled peptide systems .
- Post-Translational Modifications (PTMs) : Use AspG3 to introduce site-specific phosphorylations or glycosylations. For example, Fmoc-Glu(Edans)-OH enables fluorescent labeling for tracking PTM dynamics .
Q. How can computational modeling optimize the use of this compound in peptide design?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict conformational stability of AspG3-containing peptides using force fields (e.g., CHARMM36). Compare with crystallographic data from similar glutamic acid derivatives .
- Docking Studies : Model interactions between AspG3-modified peptides and target proteins (e.g., integrins or GPCRs) to guide rational design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
